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Compound of Interest

Compound Name: 6-Bromo-5-methyl-1H-indazole

Cat. No.: B1292587

This technical guide provides a comprehensive overview of 6-Bromo-5-methyl-1H-indazole, a
heterocyclic compound of significant interest to researchers, scientists, and professionals in the
field of drug development. This document details its chemical identifiers, physical properties, a
proposed synthesis protocol, and its emerging role in pharmaceutical research.

Chemical Identifiers and Physical Properties

6-Bromo-5-methyl-1H-indazole is a substituted indazole with the chemical formula CsH7BrN-.

[1] It is recognized by several key identifiers crucial for its procurement and characterization in
a research setting.
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Identifier Value Source
CAS Number 1000343-69-0 [1]
IUPAC Name 6-bromo-5-methyl-1H-indazole

Molecular Formula CsH7BrN2 [1]
Molecular Weight 211.06 g/mol [1]
PubChem CID 24729264

CC1=C(C=C2C(=C1)C=NN2)B
:

SMILES

InChl=1S/C8H7BIN2/c1-5-3-
InChl 7(9)2-6-4-10-11-8(6)5/h2-
4H,1H3,(H,10,11)

Predicted Boiling Point 344.6 +22.0 °C [1]

Predicted Density 1.654 g/cm3 [1]

Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for 6-Bromo-5-methyl-1H-indazole is not
readily available in the public domain, a plausible and scalable synthetic route can be adapted
from the well-documented synthesis of the closely related compound, 6-Bromo-1H-indazole.[2]
The proposed method involves the diazotization and subsequent cyclization of a substituted
aniline.

Proposed Starting Material

The logical starting material for the synthesis of 6-Bromo-5-methyl-1H-indazole is 4-bromo-3-
methylaniline.

Proposed Experimental Protocol

The following protocol is an adaptation of a known procedure for a similar compound and
should be optimized for the specific synthesis of 6-Bromo-5-methyl-1H-indazole.
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Step 1: Acetylation of 4-bromo-3-methylaniline

¢ In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in a suitable solvent such as
chloroform.

e Cool the solution in an ice bath.

e Slowly add acetic anhydride while maintaining a low temperature.

 Allow the reaction to proceed to completion, which can be monitored by Thin Layer
Chromatography (TLC).

Step 2: Diazotization and Cyclization

e To the acetylated intermediate from Step 1, add potassium acetate followed by isoamyl
nitrite.

» Heat the mixture to reflux and maintain for several hours.[2]

» Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

 After cooling, remove the volatile components under reduced pressure.

o Add water to the residue and perform an azeotropic distillation.

e Add concentrated hydrochloric acid and heat the mixture to facilitate hydrolysis of the acetyl
group.[2]

Step 4: Isolation and Purification
e Cool the acidic mixture.
o Adjust the pH to basic (e.g., pH 11) using a strong base like sodium hydroxide.[2]

» The product may precipitate and can be collected by filtration. Alternatively, extract the
product with a suitable organic solvent.
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» Purify the crude product by recrystallization or column chromatography to yield pure 6-
Bromo-5-methyl-1H-indazole.

Characterization

The successful synthesis and purity of the final compound should be confirmed using standard
analytical techniques:[3]

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 23C): To confirm the chemical
structure and identify any isomeric impurities.

o Mass Spectrometry (MS): To verify the molecular weight of the product.

e High-Performance Liquid Chromatography (HPLC): To assess the purity of the final
compound.

Biological Significance and Applications

The 1H-indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to
its ability to mimic the purine core of ATP, making it a valuable core structure for developing
kinase inhibitors.[4] While specific biological activity data for 6-Bromo-5-methyl-1H-indazole is
limited in publicly available literature, its structural features strongly suggest its utility as a key
intermediate in the synthesis of potent and selective kinase inhibitors.[5]

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant potential
in targeting kinases implicated in oncology.[4][6] The bromine atom at the 6-position provides a
handle for further chemical modifications, such as cross-coupling reactions, to explore the
solvent-exposed regions of the ATP-binding pocket of kinases.[6] The methyl group at the 5-
position can influence the compound's solubility, metabolic stability, and binding interactions
within the target protein.

This compound is utilized in research focused on:

e Pharmaceutical Development: As a key intermediate in synthesizing pharmaceuticals,
particularly for targeting neurological disorders and in oncology.[5]
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» Biological Research: To investigate the mechanisms of action of specific biological pathways.

[5]

Visualizations
Proposed Synthesis Workflow
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Proposed Synthesis Workflow for 6-Bromo-5-methyl-1H-indazole

Start: 4-bromo-3-methylaniline

'

Step 1: Acetylation
(Acetic Anhydride, Chloroform)

'

N-(4-bromo-3-methylphenyl)acetamide

:

Step 2: Diazotization & Cyclization
(Potassium Acetate, Isoamyl Nitrite)

1-Acetyl-6-bromo-5-methyl-1H-indazole
Step 3: Hydrolysis
(Conc. HCI)
Step 4: Work-up & Purification
(Base, Filtration/Extraction)
(End: 6-Bromo-5-methyl-1H-indazoIt9

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 6-Bromo-5-methyl-1H-indazole.
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Role in Kinase Inhibitor Development

Logical Relationship in Kinase Inhibitor Development
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Caption: Role of 6-Bromo-5-methyl-1H-indazole in kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
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